5-Methyl-2,4'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASNMIQNBDZZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461175 | |
| Record name | 5-Methyl-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-21-6 | |
| Record name | 5-Methyl-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methyl 2,2 Bipyridine and Its Derivatives
Strategies for the Construction of the Bipyridine Coremdpi.comacs.orgpreprints.org
The construction of the bipyridine framework predominantly relies on transition-metal-catalyzed cross-coupling reactions, which form an aryl-aryl bond between two pyridine (B92270) rings. acs.org These methods are highly general and flexible, though they often require the pre-functionalization of the pyridine starting materials into organometallic reagents or halides/triflates. acs.org Key strategies include Suzuki-Miyaura, Negishi, Stille, and Ullmann couplings, each offering distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions. preprints.org More recently, nickel-catalyzed reductive couplings have also emerged as a potent alternative. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a premier method for forming C(sp²)–C(sp²) bonds, valued for its mild reaction conditions and the use of generally stable and low-toxicity organoboron reagents. mdpi.comfishersci.es The reaction involves the palladium-catalyzed coupling of a pyridylboronic acid or its ester with a halopyridine. libretexts.org While 3- and 4-pyridylboronic acids are generally stable and effective coupling partners, 2-pyridylboronic acid derivatives are often unstable, presenting a synthetic challenge. mdpi.com To overcome this, stable precursors like 2-pyridylboronic acid N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridyltriolborate salts have been developed, enabling the efficient synthesis of 2,2'-bipyridine (B1663995) structures. mdpi.com The addition of co-catalysts such as copper(I) iodide (CuI) has been shown to improve reaction yields in some cases. mdpi.com
Table 1: Selected Suzuki-Miyaura Coupling Protocols for Bipyridine Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base / Additive | Solvent | Yield |
| 2-Pyridylboronic acid N-phenyldiethanolamine ester | Bromopyridines | 5 mol% PdCl₂(PPh₃)₂ | - | - | Good |
| Tetrabutylammonium 2-pyridylborate salts | Chloropyridines | PdCl₂(dcpp) | N-methyl ethanolamine, CuI | - | Good to Excellent |
| Aryl/vinyl halide | Aryl/vinyl boronic acid/ester | Pd(0) catalysts (e.g., Pd(PPh₃)₄) | K₃PO₄, K₂CO₃, etc. | Toluene, Water, Alcohols | Varies |
Data compiled from multiple sources. mdpi.comfishersci.es
The Negishi cross-coupling reaction is a highly effective and powerful tool for preparing bipyridines, noted for its high yields, mild conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org The reaction couples an organozinc pyridyl reagent with a halopyridine or pyridyl triflate, typically catalyzed by a palladium complex. orgsyn.org A well-documented procedure for the synthesis of 5-methyl-2,2'-bipyridine (B31928) utilizes this strategy. orgsyn.orglookchem.com The process involves the preparation of a 5-methyl-2-pyridyl triflate from 2-hydroxy-5-methylpyridine, followed by its coupling with a 2-pyridylzinc reagent generated in situ from 2-bromopyridine (B144113). orgsyn.orglookchem.com This method is scalable and provides the target compound in high yield. organic-chemistry.org
The synthesis starts with the conversion of 2-amino-5-methylpyridine (B29535) to 2-hydroxy-5-methylpyridine. orgsyn.orglookchem.com The hydroxyl group is then converted to a triflate, an excellent leaving group. orgsyn.orglookchem.com In a separate flask, 2-bromopyridine is treated with tert-butyllithium (B1211817) and then zinc chloride to form the organozinc reagent. orgsyn.orglookchem.com The final coupling step combines the pyridyl triflate and the organozinc reagent in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to afford 5-methyl-2,2'-bipyridine. orgsyn.orglookchem.com
Table 2: Negishi Cross-Coupling for 5-Methyl-2,2'-bipyridine Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Reagents | Solvent | Yield |
| 2-(tert-Butyldimethylsilyloxy)-5-methylpyridine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | LiCl | THF | Not specified |
| 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine | 2-Pyridylzinc reagent (from 2-bromopyridine) | Pd(PPh₃)₄ | t-BuLi, ZnCl₂, LiCl | THF | 94% |
Data compiled from multiple sources. orgsyn.orglookchem.com
The Stille coupling utilizes organotin compounds (stannanes) to couple with organic halides, catalyzed by palladium. mdpi.com This method is highly reactive and can succeed where other couplings might fail. mdpi.com It has been effectively used to synthesize a variety of symmetrically and unsymmetrically substituted 2,2'-bipyridines in high yields and on multigram scales. nih.gov For instance, 5,5'-dimethyl-2,2'-bipyridine was synthesized in 86% yield by coupling 5-methyl-2-tributylstannyl pyridine with 2-bromo-5-methylpyridine. sci-hub.se The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which can complicate purification and pose environmental concerns. mdpi.comorgsyn.org
Table 3: Stille Coupling Examples for Bipyridine Synthesis
| Coupling Partner 1 (Stannane) | Coupling Partner 2 (Halide) | Catalyst / Additive | Conditions | Yield |
| 5-Methyl-2-tributylstannyl pyridine | 2-Bromo-5-methylpyridine | Pd(PPh₃)₄ | Toluene, reflux | 86% |
| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine (1 mol%), P(Cy)₃ | CuI, CsF | - |
| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | - | - |
Data compiled from multiple sources. mdpi.comsci-hub.se
The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides at high temperatures (often >200 °C) to form symmetrical biaryls. preprints.orgorganic-chemistry.org While effective, the harsh conditions limit its applicability. orgsyn.org Modern advancements have led to the development of palladium-catalyzed Ullmann-type reactions that proceed under milder conditions. mdpi.compreprints.org These reactions can facilitate the homocoupling of bromopyridines to produce symmetrical bipyridines. For example, using a catalytic system of Pd(OAc)₂ with piperazine (B1678402) as a ligand in DMF at 140 °C allows for the synthesis of various bipyridines. mdpi.compreprints.org Another variation employs a synergistic system of Pd(II), Zn(0), and Cu(I) for the synthesis of 2,2'-bipyridines. mdpi.compreprints.org
Table 4: Ullmann-Type Reactions for Bipyridine Synthesis
| Substrate | Catalyst System | Ligand / Additive | Conditions | Product Type |
| Bromopyridines | Pd(OAc)₂ | Piperazine | DMF, 140 °C | Symmetrical bipyridines |
| Bromopyridines | Pd-catalyzed | Zn, Cu(I), TMEDA | - | 2,2'-Bipyridines |
| Aryl Halides | Copper | - | High Temperature (>200 °C) | Symmetrical Biaryls |
Data compiled from multiple sources. mdpi.compreprints.orgorganic-chemistry.org
Nickel-catalyzed reductive coupling provides an efficient pathway for the synthesis of symmetrical and unsymmetrical bipyridines from halopyridines. mdpi.compreprints.org This method often employs a simple nickel salt, such as NiCl₂·6H₂O, and a reducing agent like zinc powder. mdpi.com A key advantage is that the reaction can often proceed efficiently without the need for external ligands. mdpi.com This strategy has been successfully applied to the coupling of 2-halopyridines to yield 2,2'-bipyridines in high yields. mdpi.com However, the reaction may not be suitable for all isomers; for example, attempts to synthesize 3,3'-bipyridines using some of these catalytic systems have been unsuccessful. mdpi.compreprints.org The mechanism can involve various nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), and may proceed through radical pathways. oaes.cc
Table 5: Nickel-Catalyzed Reductive Coupling for Bipyridine Synthesis
| Substrate(s) | Catalyst / Reductant | Ligand | Conditions | Yield |
| 2-Halopyridines | NiCl₂·6H₂O / Zn | None | - | High |
| 2-Halopyridines | NiCl₂, PPh₃ / Zn | PPh₃ | Stoichiometric | Good |
| Aryl bromides / Tertiary alkyl halides | Ni(0) / Mn | Pyridine (Py) or DMAP | - | Good |
Data compiled from multiple sources. mdpi.comchinesechemsoc.org
Ullmann Reaction Approaches
Transition-Metal-Free C-H Functionalization
In recent years, synthetic chemistry has seen a push towards methods that avoid transition metals due to their cost, toxicity, and the need for anaerobic conditions. For bipyridine synthesis, transition-metal-free C-H functionalization presents an innovative pathway.
One such method involves the use of a bis-phenalenyl compound in conjunction with a strong base like potassium tert-butoxide (K(Ot-Bu)). rsc.orgcapes.gov.br The reaction mechanism is predicated on a single electron transfer (SET) from a phenalenyl-based radical. This transfer generates a reactive pyridyl radical from a halogenated pyridine precursor, which then couples with another pyridine molecule to form the C(sp²)–C(sp²) bond of the bipyridine framework. rsc.orgcapes.gov.br The generation of these organic radicals has been confirmed through techniques like electron spin resonance (ESR) spectroscopy. rsc.orgcapes.gov.br While this approach offers a moderate yield, it is a significant step towards more sustainable synthetic protocols. rsc.org
Another novel transition-metal-free approach utilizes a room-temperature-stable electride, K⁺(LiHMDS)e⁻, as a potent reducing agent. This reagent can mediate the reductive coupling of unactivated pyridine to form 4,4'-bipyridine (B149096), demonstrating a viable route for constructing bipyridine skeletons without the need for traditional metal catalysts.
Kröhnke Methodologies for Bipyridine Synthesis
The Kröhnke pyridine synthesis is a classical and versatile method for preparing highly functionalized pyridines and, by extension, bipyridines. mdpi.comlboro.ac.uk Traditionally, it has been a key method for producing methyl-2,2'-bipyridines. mdpi.com The general reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate, which facilitates the final cyclization step. mdpi.comlboro.ac.uk
The mechanism proceeds through several key steps:
Michael Addition : The process begins with the enolization of an α-pyridinium methyl ketone, which then undergoes a 1,4-addition (Michael addition) to an α,β-unsaturated ketone. lboro.ac.uk
1,5-Dicarbonyl Intermediate : This addition forms a Michael adduct that tautomerizes into a stable 1,5-dicarbonyl intermediate. lboro.ac.uk
Cyclization and Dehydration : The 1,5-dicarbonyl compound reacts with ammonia (B1221849) (from ammonium acetate). A series of condensation and dehydration steps lead to the formation of an imine, followed by cyclization. lboro.ac.uk
Aromatization : The final step involves the elimination of a pyridinium (B92312) cation and a molecule of water to yield the aromatic pyridine ring. lboro.ac.uk
This methodology is advantageous for its mild reaction conditions and its ability to produce polysubstituted pyridines, making it a valuable tool for accessing complex bipyridine structures. lboro.ac.ukrsc.org
Dimerization Reactions in Bipyridine Formation
Dimerization or homocoupling reactions represent a direct strategy for forming the bipyridine core by joining two identical pyridine precursors. Several methods fall under this category.
The Ullmann reaction is a traditional method that involves the copper-catalyzed coupling of aryl halides. rsc.orgmdpi.com While effective, it often requires high temperatures. Modern variations have improved upon this, such as using a bimetallic system with stoichiometric copper powder and a catalytic amount of a palladium salt like Pd(OAc)₂. rsc.org
More efficient systems for Ullmann-type coupling often employ nickel(0) catalysts, which can be prepared in situ from the reduction of Ni(II) salts. lboro.ac.uk These nickel-catalyzed reactions work well for the homocoupling of 2-halopyridines to form 2,2'-bipyridines. lboro.ac.uk
Palladium-catalyzed homocoupling of bromopyridines is another common approach. For instance, combining Pd(OAc)₂ with piperazine in DMF facilitates the dimerization of bromopyridines. rsc.org Reductive dimerization can also be achieved, where a reducing agent is used in conjunction with a palladium catalyst. rsc.org An example is the reductive symmetric coupling of 2,5-dibromopyridine (B19318) using hexa-n-butyldistannane to yield 5,5'-dibromo-2,2'-bipyridine. escholarship.org These dimerization strategies are fundamental in synthesizing symmetrically substituted bipyridines. escholarship.orgcapes.gov.br
Electrochemical Synthesis Methods for Bipyridines
Electrochemical synthesis offers a unique approach to forming bipyridine derivatives, often under mild conditions and with high selectivity, avoiding bulk chemical reagents. While the electrochemical properties of bipyridine complexes are widely studied, methods for the electrochemical synthesis of the bipyridine core itself are also being developed. mdpi.comacs.org
One reported electrochemical method involves the intramolecular coupling of N,N'-dipyridylureas. mdpi.com In this process, the urea (B33335) derivative is subjected to electrolysis in a divided H-cell using graphite (B72142) electrodes. The reaction, conducted in a solvent like DMF under an inert atmosphere, results in the formation of the bipyridine through a reductive extrusion mechanism. mdpi.com This transformation highlights the potential of electrochemistry to facilitate complex bond-forming reactions for heterocyclic systems. mdpi.com
Regioselective Functionalization and Derivatization of 5-Methyl-2,2'-bipyridine
Once the 5-methyl-2,2'-bipyridine scaffold is synthesized, its utility is greatly expanded through regioselective functionalization. This involves selectively modifying specific positions on the molecule, most notably the methyl group, to introduce new functionalities for building more complex molecular architectures. researchgate.net The methyl group serves as a versatile handle for further chemical transformations, such as conversion to bromomethyl, hydroxymethyl, or aldehyde groups. preprints.org
Bromination of Methyl Groups (e.g., 5-(bromomethyl)-5'-methyl-2,2'-bipyridine)
A primary and highly effective method for functionalizing the methyl group on 5-methyl-2,2'-bipyridine is through free-radical bromination. This reaction selectively replaces a hydrogen atom of the methyl group with a bromine atom, yielding a bromomethyl derivative. This product is a key synthetic intermediate, as the bromine atom acts as a good leaving group for subsequent nucleophilic substitution reactions.
Controlled bromination of 5,5′-dimethyl-2,2′-bipyridine can lead to either mono- or di-substituted products depending on the reaction conditions. researchgate.net For instance, monobromination of 5,5'-dimethyl-2,2'-bipyridine has been achieved with near-quantitative yield (~99%). However, a significant challenge in radical bromination is the potential for over-bromination to form dibromomethyl byproducts, which reduces the yield of the desired monobrominated product and complicates purification. Careful control over reaction conditions and the choice of solvent are therefore crucial to optimize selectivity.
Radical Bromination using N-Bromosuccinimide (NBS)
The most common and scalable method for the selective bromination of the benzylic methyl group of 5-methyl-2,2'-bipyridine is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) as the bromine source. preprints.org This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out in an inert, non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. preprints.org
The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This low concentration favors the desired radical substitution at the benzylic position over competing electrophilic addition to the pyridine rings. The reaction proceeds via a radical chain mechanism:
Initiation : The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with NBS or trace HBr to generate a bromine radical (Br•). acs.org
Propagation : The bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the 5-(bromomethyl)-2,2'-bipyridine (B8747334) product and a new bromine radical, which continues the chain. acs.org
Termination : The reaction ceases when radicals combine with each other.
Yields for this reaction are generally moderate to good, ranging from 25% to 70%, depending on the scale and purification efficiency. Studies have shown that the choice of solvent can influence the selectivity of the reaction; solvents such as dichloromethane (B109758) or benzene (B151609) have been investigated as alternatives to CCl₄ to find an optimal balance between reactivity and selectivity, minimizing the formation of di-brominated side products.
Table 1: Typical Reaction Conditions for Radical Bromination of Methyl-Bipyridines with NBS
| Reagents | Initiator | Solvent | Temperature | Time | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| NBS | AIBN | CCl₄ | Reflux (~75 °C) | 3–4 hours | 25–70% | |
| NBS | AIBN | CCl₄ | Reflux | - | - | preprints.org |
| NBS | Benzoyl Peroxide | CCl₄ | Reflux (80–100 °C) | - | 70–85% |
Oxidation of Methyl Groups (e.g., to Dialdehyde Derivatives)
The oxidation of methyl groups on the bipyridine scaffold to aldehydes is a key transformation for creating versatile building blocks for more complex structures. Several methods exist, each with its own advantages and limitations.
One approach involves a two-step process starting with the radical bromination of a methyl-substituted bipyridine, such as 5-methyl-2,2'-bipyridine, using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride. The resulting bromomethyl intermediate can then be subjected to oxidative hydrolysis, for example with potassium permanganate (B83412) (KMnO₄) in an acidic medium, to yield the corresponding aldehyde. However, a significant challenge with this method is the risk of over-oxidation to the carboxylic acid.
Direct oxidation of methyl groups is another strategy. Selenium dioxide (SeO₂) has been used for the oxidation of methyl groups to formyl groups, particularly when the methyl group is at a position activated by the ring nitrogen, such as in 6-methyl-2,2'-bipyridine (B1582009). researchgate.netnih.gov For 5,5'-dimethyl-2,2'-bipyridine, a two-step sequence involving enamine formation with Bredereck's reagent followed by oxidative cleavage with sodium periodate (B1199274) has been reported to yield the 5,5'-dicarbaldehyde. researchgate.net More recent methods have explored iodine-DMSO mediated oxidation, which has been successfully applied to various methyl azaarenes, including 6-methyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine, to furnish the corresponding aldehydes in good yields. rsc.org
The synthesis of 2,2'-bipyridyl-5,5'-dicarboxaldehyde from 5,5'-dimethyl-2,2'-bipyridine has been achieved through a multi-step process involving bromination with NBS to form 5,5'-bis(bromomethyl)-2,2'-bipyridine, followed by hydrolysis in acetic acid. scirp.org
Nucleophilic Addition Strategies and Regiochemical Control
Nucleophilic addition is a fundamental strategy for the functionalization of bipyridine rings. The regiochemistry of these additions is highly dependent on the substituents present on the bipyridine core and the nature of the nucleophile.
The electronic properties of substituents on the bipyridine ring play a crucial role in directing incoming nucleophiles. nih.gov For instance, in metal complexes of substituted bipyridines, the deprotonation of a coordinated N-alkylimidazole can lead to an internal nucleophile that adds to a pyridyl ring. The position of this addition is influenced by the electronic effects of the bipyridine substituents. nih.govresearchgate.net
Recent advancements have demonstrated that the structure of alkyllithium reagents can control the regioselectivity of the alkylation of pyridines. acs.org For example, using 1,1-diborylalkanes as the alkylating agent, methyllithium, which exists primarily as a tetramer, directs alkylation to the C4 position of the pyridine ring. In contrast, sec-butyllithium, which favors a dimeric structure, promotes C2-alkylation. acs.org This provides a powerful tool for achieving site-selective functionalization.
Furthermore, the introduction of functional groups can be achieved through nucleophilic addition to isothiocyanate-functionalized bipyridines. For example, diisothiocyanato-2,2'-bipyridines can undergo nucleophilic addition with monoaminated β-cyclodextrin to form bis(cyclodextrin)-functionalized bipyridines. beilstein-journals.org
Stepwise Functionalization Approaches
Stepwise functionalization is a powerful strategy for the synthesis of unsymmetrically substituted bipyridines, allowing for precise control over the introduction of different functional groups. This approach is particularly important for creating complex ligands with tailored properties.
A common starting material for stepwise functionalization is 5,5'-dibromo-2,2'-bipyridine. springernature.com This compound can be subjected to sequential Stille or Suzuki cross-coupling reactions. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to selectively substitute one bromine atom at a time. springernature.comacs.org This allows for the introduction of one functional group, followed by a second, different functional group at the other bromine position.
For example, 5-bromo-2,2'-bipyridine (B93308) can be prepared and then used in a subsequent coupling reaction to introduce a second, different substituent. acs.org Stille-type cross-coupling procedures have been used to synthesize a variety of mono- and disubstituted 2,2'-bipyridines in high yields and on a multigram scale. researchgate.net This modular approach facilitates the synthesis of a wide range of functionalized bipyridines from common building blocks. mdpi.com
Introduction of Donor-Functionalized Groups (e.g., -NH₂, -NMe₂, -CN, -NCS)
The introduction of donor-functionalized groups onto the bipyridine scaffold is crucial for tuning the electronic properties of the resulting ligands and for providing sites for further reactions.
Amino groups (-NH₂) can be introduced starting from commercially available materials like 2-amino-5-methylpyridine, which serves as a precursor in the synthesis of 5-methyl-2,2'-bipyridine. lookchem.comorgsyn.org These amino groups can be further modified or used to influence the coordination properties of the ligand. Luminescent iridium(III) complexes have been synthesized using bipyridine ligands functionalized with amino (-NH₂) and isothiocyanate (-NCS) groups. nih.gov
Isothiocyanate (-NCS) functionalized bipyridines are valuable intermediates for post-synthetic modification. They can be synthesized and then reacted with nucleophiles, such as amines, to attach larger molecular fragments. beilstein-journals.org
Cyano (-CN) groups can also be incorporated into the bipyridine structure. These groups are strongly electron-withdrawing and can significantly alter the electronic properties of the ligand.
The introduction of these varied donor groups allows for the creation of a diverse library of bipyridine ligands with a wide range of steric and electronic properties, which is essential for applications in catalysis and materials science. rsc.org
Optimization of Synthetic Pathways and Yields
Optimizing synthetic pathways to maximize yields and purity is a critical aspect of chemical synthesis. For 5-methyl-2,2'-bipyridine and its derivatives, various strategies have been employed to improve the efficiency of their preparation.
One of the most significant improvements in the synthesis of methyl-substituted bipyridines has been the adoption of Negishi cross-coupling reactions. orgsyn.orgacs.org This method, which involves the coupling of a pyridyl zinc reagent with a pyridyl triflate in the presence of a palladium catalyst, offers high yields and is scalable. orgsyn.orglookchem.com For example, the synthesis of 5-methyl-2,2'-bipyridine via this route has been reported with a yield of 94%. orgsyn.orglookchem.com
The optimization process often involves a systematic variation of reaction parameters such as temperature, reaction time, solvent, and catalyst loading. acs.org For instance, in the Vilsmeier-Haack reaction to produce [2,2'-Bipyridine]-5-carbaldehyde, optimizing the temperature, reagent ratio, and reaction time can significantly improve the yield and purity.
Below is a data table summarizing the yields of selected synthetic steps for 5-methyl-2,2'-bipyridine and related compounds from various sources.
| Product | Starting Material(s) | Key Reagents/Reaction Type | Yield (%) | Reference(s) |
| 2-Hydroxy-5-methylpyridine | 2-Amino-5-methylpyridine | NaNO₂, H₂SO₄ | 61 | orgsyn.orglookchem.com |
| 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine | 2-Hydroxy-5-methylpyridine | Trifluoromethanesulfonic anhydride | 92 | orgsyn.orglookchem.com |
| 5-Methyl-2,2'-bipyridine | 2-Bromopyridine, 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine | t-BuLi, ZnCl₂, Pd(PPh₃)₄ (Negishi Coupling) | 94 | orgsyn.orglookchem.com |
| [2,2'-Bipyridine]-5-carbaldehyde | 2,2'-Bipyridine | POCl₃, DMF (Vilsmeier-Haack) | 65-72 | |
| 5,5'-bis(bromomethyl)-2,2'-bipyridine | 5,5'-dimethyl-2,2'-bipyridine | NBS, AIBN | 35 | scirp.org |
| 5-(bromomethyl)-5'-methyl-2,2'-bipyridine | 5-(hydroxymethyl)-5'-methyl-2,2'-bipyridine | PBr₃ | Moderate to good | |
| Diethyl 2,2'-bipyridine-5,5'-dicarboxylate | 2,2'-Bipyridine-5,5'-dicarboxylic acid | SOCl₂, Ethanol | 77 |
Coordination Chemistry and Metal Complexation of 5 Methyl 2,2 Bipyridine Ligands
Fundamental Principles of Ligand-Metal Ion Interactions
The interaction between 5-methyl-2,2'-bipyridine (B31928) and metal ions is governed by fundamental principles of coordination chemistry, including chelation and the electronic influence of the methyl substituent.
Chelation and Bidentate Binding Modes
Like its parent compound, 2,2'-bipyridine (B1663995), 5-methyl-2,2'-bipyridine acts as a bidentate chelating ligand. wikipedia.orgchemeurope.com This means it binds to a central metal ion through two of its donor atoms, in this case, the two nitrogen atoms of the pyridine (B92270) rings. This forms a stable five-membered ring with the metal ion, a structural motif known as a chelate ring. wikipedia.org The formation of this chelate ring enhances the stability of the resulting complex compared to coordination with two separate monodentate pyridine ligands, an effect known as the chelate effect. The bidentate nature of 5-methyl-2,2'-bipyridine is a key factor in its ability to form stable complexes with a wide variety of transition metals. forecastchemicals.comrsc.org
The geometry of the resulting complex is influenced by the coordination number and preferred geometry of the metal ion. For instance, in octahedral complexes, three 5-methyl-2,2'-bipyridine ligands can coordinate to a single metal center, forming a [M(5-methyl-2,2'-bipyridine)₃]ⁿ⁺ species. In other cases, it can form square-planar or tetrahedral complexes, often in combination with other ligands.
Electronic Effects of Methyl Substituents on Coordination and π-Backbonding
The presence of a methyl group (-CH₃) at the 5-position of the bipyridine ring introduces a noticeable electronic effect. The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. mdpi.com This enhanced electron density on the nitrogen donor atoms can lead to stronger σ-donation to the metal center, potentially increasing the stability of the metal-ligand bond.
Furthermore, the electronic properties of the methyl substituent influence the π-acceptor ability of the ligand. The increased electron density from the methyl group can enhance the ligand's capacity for π-backbonding. In this process, the metal d-orbitals donate electron density back into the empty π* orbitals of the bipyridine ligand. This back-donation strengthens the metal-ligand bond and can significantly impact the electronic and photophysical properties of the resulting complex. nih.gov Theoretical studies have shown that electron-donating substituents like methyl groups can raise the energy of the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn affects the metal-to-ligand charge transfer (MLCT) transitions. osti.gov
Formation and Characterization of Transition Metal Complexes
5-Methyl-2,2'-bipyridine forms stable complexes with a wide array of transition metals from the first, second, and third rows of the periodic table. These complexes are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. Characterization of these complexes is achieved through various spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netscispace.comtandfonline.com
Complexes with First-Row Transition Metals (e.g., Fe, Zn, Ni, Cu)
5-Methyl-2,2'-bipyridine readily forms complexes with first-row transition metals. For example, it forms tris(bipyridine)iron(II)-type complexes, where the iron(II) ion is octahedrally coordinated by three bipyridine ligands. researchgate.netscielo.br The electronic effects of the methyl group can influence the spin state of the metal ion in these complexes. acs.org
Complexes with zinc(II) have also been reported, where the ligand's redox-active nature can be explored. acs.org Nickel(II) complexes of substituted bipyridines, including those with methyl groups, have been synthesized and characterized, often exhibiting interesting magnetic and spectroscopic properties. rsc.orgcdnsciencepub.com Copper(II) complexes with 5-methyl-2,2'-bipyridine and related ligands have been investigated, with studies focusing on their structural and electronic properties. rsc.orgotago.ac.nzacs.org The stability of these first-row transition metal complexes can be influenced by factors such as the metal ion and the presence of other ligands. nih.gov
Interactive Table: Selected First-Row Transition Metal Complexes of Substituted Bipyridines
| Metal Ion | Ligand(s) | Observed Properties/Techniques | Reference(s) |
|---|---|---|---|
| Fe(II) | 5-methyl-2,2'-bipyridine-5'-carbaldehyde, N3S3 | UV/vis spectroscopy indicated octahedral coordination. | researchgate.net |
| Fe(II) | 5,5'-bis(N-methylhydroxamic)-2,2'-bipyridine | Formation of a Fe²⁺-tris(bipyridine) complex. | scielo.br |
| Co(II) | 5,7-Dihalo-8-quinolinol, DPPZ | Investigated for anticancer activity, electronic effect of methyl group noted. | acs.org |
| Ni(II) | 6-methyl-2,2'-bipyridine (B1582009), Chloride | Binuclear complex with five-coordinated Ni(II) in a square-pyramidal geometry. | |
| Cu(II) | 6,6'-bis(aminomethyl)-2,2'-bipyridyl | Five-coordinated Cu(II) complex, stability constants determined. | rsc.org |
| Zn(II) | 2,2'-Bipyridine | Investigation of redox activity of the bipyridine ligand. | acs.org |
Complexes with Second and Third-Row Transition Metals (e.g., Ru, Ir, Mo, W, Re, Hg, Pd)
The coordination chemistry of 5-methyl-2,2'-bipyridine extends to the heavier transition metals. Ruthenium(II) complexes are of particular interest due to their rich photophysical and electrochemical properties. Homoleptic ruthenium(II) complexes with ligands like 5'-methyl-2,2'-bipyridine-6-carboxylate have been prepared and structurally characterized, revealing distorted octahedral geometries. researchgate.net The introduction of a methyl group can have a negligible electronic effect on the isomeric ratios in certain ruthenium complexes. oup.com
Iridium(III) complexes containing substituted bipyridine ligands are known for their strong luminescence. researchgate.net Molybdenum and tungsten carbonyl complexes incorporating bipyridine ligands are well-established. chemeurope.com Rhenium(I) complexes, including ring-shaped trinuclear structures connected to a ruthenium(II) complex, have been synthesized with dimethyl-substituted bipyridines. acs.org Complexes of 5-methyl-2,2'-bipyridine with mercury(II) and palladium(II) have also been reported, with applications in areas like catalysis. otago.ac.nz
Interactive Table: Selected Second and Third-Row Transition Metal Complexes of Substituted Bipyridines
| Metal Ion | Ligand(s) | Observed Properties/Techniques | Reference(s) |
|---|---|---|---|
| Ru(II) | 5'-methyl-2,2'-bipyridine-6-carboxylate | Homoleptic complex with distorted octahedral geometry, characterized by NMR, IR, UV-Vis, and X-ray crystallography. | researchgate.net |
| Ir(III) | 5,5'-diaryl-2,2'-bipyridines, 2-phenylpyridine | Luminescent cationic heteroleptic complexes, characterized by electrochemical and spectroscopic methods, and X-ray crystallography. | researchgate.net |
| Re(I) | 5,5'-dimethyl-2,2'-bipyridine | Part of a ring-shaped trinuclear complex linked to a Ru(II) complex, characterized by NMR, IR, and mass spectrometry. | acs.org |
| Pd(II) | 5-ferrocenyl-5'-methyl-2,2'-bipyridine, Chloride | Synthesized and structurally characterized by X-ray crystallography. | otago.ac.nz |
| Hg(II) | 6-methyl-2,2'-bipyridine, Thiocyanate | Reported coordination compound. |
Mixed-Ligand Complex Architectures
5-Methyl-2,2'-bipyridine is frequently employed in the construction of mixed-ligand complexes, where the metal ion is coordinated to more than one type of ligand. rsc.orgprimescholars.com This approach allows for the fine-tuning of the properties of the resulting complex by combining the characteristics of different ligands. For instance, mixed-ligand complexes of first-row transition metals have been synthesized using a Schiff base as a primary ligand and 2,2'-bipyridine as a secondary ligand. scispace.comprimescholars.com These complexes often exhibit square-planar geometries. scispace.comprimescholars.com
In the realm of supramolecular chemistry, substituted bipyridines are used to create complex architectures. Peptides functionalized with bipyridine ligands at the 5-position have been shown to bind metal ions like Fe(II) and Zn(II) and, in the presence of a free bipyridine derivative, can fold into macrocyclic structures. rsc.org The synthesis of mixed-ligand platinum(II) complexes containing 2,2'-bipyridine and various amino acids has also been reported. nih.gov The versatility of 5-methyl-2,2'-bipyridine and its derivatives as building blocks in mixed-ligand systems opens up possibilities for designing novel materials with tailored functions. scirp.org
Photophysical and Electrochemical Properties of Metal Complexes
Absorption and Emission Characteristics
Metal complexes containing substituted bipyridine ligands, including those with methyl groups, are known for their characteristic absorption and emission spectra. The absorption spectra typically feature intense bands in the ultraviolet (UV) region and, for many transition metal complexes, additional bands in the visible region. The UV bands are generally assigned to intra-ligand π→π* transitions. mdpi.com In transition metal complexes, particularly those of d⁶ metals like ruthenium(II), broad and intense metal-to-ligand charge transfer (MLCT) bands are often observed in the visible part of the spectrum. nih.govwikipedia.org These MLCT transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. mdpi.com
The position and intensity of these absorption bands can be tuned by modifying the ligand structure. For instance, extending the π-conjugation of the bipyridine ligand can lead to a red-shift and an increase in the molar extinction coefficient of the MLCT band. nih.gov The presence of electron-donating groups, such as methyl groups, can also influence these characteristics.
Upon excitation, many of these metal complexes exhibit luminescence. The emission is often phosphorescence originating from the triplet MLCT state (³MLCT). The emission wavelength and quantum yield are sensitive to the nature of the metal, the ligand, and the surrounding environment. For example, zinc complexes of 5-arylvinyl-5'-methyl-2,2'-bipyridyl ligands show emission in the visible region, which is attributed to charge-transfer transitions. nih.gov Coordination to the zinc ion stabilizes the charge-transfer excited state, resulting in a bathochromic (red) shift in both absorption and emission. nih.gov Similarly, copper(I) complexes with substituted bipyridine ligands can be weak emitters in solution but show significant photoluminescence quantum yields in the solid state. nih.gov
Table 1: Absorption and Emission Data for Selected Metal Complexes with Substituted Bipyridine Ligands
| Complex/Ligand | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission λem (nm) | Solvent/State |
|---|---|---|---|---|
| [Ru(4-(trans-2-Methyl-2-butenoic acid)-2,2'-bipyridine)L₂(NCS)₂] | 514 | 69,700 | 686 | DMF |
| [Cu(6-(pent-4-en-1-yl)-6'-methyl-2,2'-bipyridine)(POP)][PF₆] | Not specified | Not specified | 565-578 (solution), Not specified (powder) | Solution and Powder |
Charge-Transfer Transitions and Solvent Dependency
Charge-transfer transitions are a hallmark of many bipyridine metal complexes. wikipedia.org These can be categorized as:
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-centered orbital to a ligand-centered orbital. uni-regensburg.de These are common in complexes with electron-rich metals in low oxidation states (e.g., Ru(II), Re(I)) and ligands with low-lying π* orbitals. uni-regensburg.de
Ligand-to-Metal Charge Transfer (LMCT): An electron transitions from a ligand-based orbital to a metal-based orbital.
Intra-Ligand Charge Transfer (ILCT): The transition occurs between orbitals located on the same ligand. researchgate.net
Ligand-to-Ligand Charge Transfer (LLCT): An electron is transferred between two different ligands within the same complex. researchgate.net
The energy of these charge-transfer transitions, particularly MLCT, can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. uni-regensburg.de This is because the ground state and the excited state often have different dipole moments, and their relative energies are stabilized to different extents by solvents of varying polarity. For example, studies on 5-arylvinyl-5'-methyl-2,2'-bipyridyl ligands have shown that their charge-transfer transitions are dependent on the solvent. nih.gov However, in some cases, such as with certain 2,2'-bipyridine complexes, the absorption spectra show little dependence on solvent polarity.
Fluorescence Quantum Yields and Radiative/Nonradiative Decay Rates
The efficiency of the emission process is quantified by the fluorescence (or phosphorescence) quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is determined by the competition between radiative decay (emission of a photon) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, and vibrational relaxation).
The quantum yield is related to the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates by the following equation:
Φ = kᵣ / (kᵣ + kₙᵣ)
The observed excited-state lifetime (τ) is the reciprocal of the sum of the radiative and non-radiative decay rates:
τ = 1 / (kᵣ + kₙᵣ)
Studies on zinc complexes with 5-arylvinyl-5'-methyl-2,2'-bipyridyl ligands have shown that the fluorescence quantum yield does not always have a simple correlation with the electronic properties of the substituents on the ligand. nih.gov Lifetime measurements revealed that upon coordination to zinc, both the radiative and non-radiative decay rates of the ligand decrease. nih.gov The interplay of these two rates ultimately determines the change in the fluorescence quantum yield. nih.gov
For some copper(I) complexes with substituted bipyridine ligands, the photoluminescence quantum yields can be significantly higher in the solid state (powdered samples) compared to in solution. nih.gov For instance, [Cu(6-(pent-4-en-1-yl)-6'-methyl-2,2'-bipyridine)(POP)][PF₆] exhibits a quantum yield of up to 62.3% in its powdered form, with an excited-state lifetime of 16.1 μs. nih.gov The significant increase in lifetime upon cooling suggests the involvement of thermally activated delayed fluorescence (TADF). nih.gov
Table 2: Photophysical Data for a Selected Copper(I) Complex
| Complex | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Condition |
|---|---|---|---|
| [Cu(6-(pent-4-en-1-yl)-6'-methyl-2,2'-bipyridine)(POP)][PF₆] | 28.5% - 62.3% | 16.1 μs | Powder |
| [Cu(6-(pent-4-en-1-yl)-6'-methyl-2,2'-bipyridine)(POP)][PF₆] | Not specified | 1.77 μs | MeTHF at 293 K |
This table illustrates the photophysical behavior of a related complex, as specific data for 5-Methyl-2,4'-bipyridine complexes was not available.
Redox Behavior and Electrochemical Activity
The electrochemical properties of metal complexes with bipyridine ligands are of great interest for their potential use in electrocatalysis, sensors, and molecular electronics. nih.govabechem.com Cyclic voltammetry is a common technique used to study the redox behavior of these complexes.
Transition metal complexes of 2,2'-bipyridine are often electroactive, exhibiting reversible one-electron transfer processes that can be centered on either the metal or the ligand. wikipedia.org The redox potentials of these processes are influenced by the nature of the metal and the substituents on the bipyridine ligand.
For example, in ruthenium(II) complexes with carboxylated bipyridine ligands, the Ru(II)/Ru(III) oxidation potential is shifted to more positive values, making the complex more difficult to oxidize. researchgate.net This is attributed to the electron-withdrawing nature of the carboxylic acid groups. researchgate.net Conversely, electron-donating groups like methyl substituents can make the metal center easier to oxidize by stabilizing the higher oxidation state.
In complexes containing redox-active ligands, the redox processes can be ligand-based. For instance, ferrocene-appended 5-methyl-2,2'-bipyridine complexes show a reversible one-electron oxidation of the ferrocenyl group. Upon complexation to a metal ion like palladium(II) or copper(I), the oxidation potential of the ferrocene (B1249389) unit is anodically shifted. Zinc complexes with 2,2'-bipyridine have also been shown to exhibit ligand-based redox activity, where the bipyridine ligand itself can be reduced to a radical anion or a dianion. acs.org
The redox behavior of copper(I)/(II) complexes with sterically hindered bipyridine ligands, such as those with methyl groups in the 6 and 6' positions, is also noteworthy. The Cu(I)/Cu(II) oxidation potential can be shifted to more positive values compared to complexes with unsubstituted bipyridine, reflecting the influence of the steric hindrance introduced by the substituents. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ruthenium(II) |
| Zinc |
| 5-Arylvinyl-5'-methyl-2,2'-bipyridyl |
| Copper(I) |
| Palladium(II) |
| Ferrocene |
| [Ru(4-(trans-2-Methyl-2-butenoic acid)-2,2'-bipyridine)L₂(NCS)₂] |
| [Cu(6-(pent-4-en-1-yl)-6'-methyl-2,2'-bipyridine)(POP)][PF₆] |
| 2,2'-bipyridine |
Catalytic Applications of 5 Methyl 2,2 Bipyridine Metal Complexes
Role in Cross-Coupling Reactions and Organic Transformations
Cross-coupling reactions, which form carbon-carbon bonds, are fundamental in organic synthesis. Palladium-catalyzed methods like Suzuki, Negishi, and Stille couplings are among the most powerful, and the design of the ligand system is crucial for success. mdpi.comorgsyn.org While many bipyridine derivatives are synthesized via these methods acs.org, information on the use of 5-Methyl-2,4'-bipyridine as a ligand in such catalytic systems is not prominent in the available literature.
There is no specific information available in the searched literature detailing the use of this compound as a ligand in palladium-catalyzed coupling reactions. Research in this area tends to focus on the synthesis of bipyridine compounds rather than their application as catalytic ligands. orgsyn.orgacs.org
Electrochemical Catalysis
Electrochemical catalysis leverages electrical potential to drive chemical reactions, with significant applications in energy conversion, such as the reduction of carbon dioxide (CO₂). reading.ac.uk The ligand environment of a metal catalyst is critical in determining the overpotential, efficiency, and product selectivity of these reactions. nih.govacs.org
The conversion of CO₂ into valuable chemicals or fuels is a major goal in sustainable chemistry, with molecular catalysts being a key area of research. nih.govrsc.org The performance of these catalysts is highly dependent on the ligand structure.
A key study investigating the impact of ligand structure on photocatalytic CO₂ conversion evaluated a series of pyridine-based cobalt(II) complexes. nih.govmdpi.com This research aimed to understand how the type and position of substituents on the bipyridine ring affect catalytic performance. mdpi.com The findings demonstrated that steric hindrance and ligand geometry are critical factors. mdpi.com
Crucially, the study revealed that a cobalt complex utilizing the unsubstituted 2,4'-bipyridine (B1205877) ligand resulted in no detectable activity for CO₂ conversion under the tested photocatalytic conditions. nih.govmdpi.comresearchgate.net This contrasts with substituted 2,2'-bipyridine (B1663995) ligands, which, while showing varied levels of activity, were catalytically competent. mdpi.com This result suggests that the specific geometry of the 2,4'-isomer is not conducive to forming an active catalytic species for CO₂ reduction in this cobalt-based system.
| Ligand | Catalytic Result for CO₂ Conversion | Reference |
|---|---|---|
| 4,4'-Dimethyl-2,2'-bipyridine | Active (13.2% decrease vs. unsubstituted 2,2'-bipy) | mdpi.com |
| 5,5'-Dimethyl-2,2'-bipyridine | Active (71.1% decrease vs. unsubstituted 2,2'-bipy) | mdpi.com |
| 6,6'-Dimethyl-2,2'-bipyridine | No detectable activity | nih.govmdpi.com |
| 2,4'-Bipyridine | No detectable activity | nih.govmdpi.comresearchgate.net |
| 3,3'-Bipyridine | No detectable activity | nih.govmdpi.com |
Detailed mechanistic studies are essential for understanding how a catalyst functions and for designing improved systems. nih.govnih.gov Such studies often investigate intermediate species and rate-determining steps in the catalytic cycle. reading.ac.uk However, given that the cobalt complex with the parent 2,4'-bipyridine ligand was found to be catalytically inactive for CO₂ reduction, no mechanistic studies for this specific catalytic cycle are reported in the reviewed literature. nih.govmdpi.com
Carbon Dioxide Reduction Catalysis
Other Catalytic Systems
Bipyridine ligands are employed in a wide array of other catalytic systems, including polymerization and various organic transformations. orgsyn.orgresearchgate.net However, based on the available scientific literature, there are no specific reports on the application of this compound or its parent 2,4'-bipyridine in these other catalytic contexts.
Applications in Materials Science and Optoelectronics
Development of Advanced Materials
Substituted bipyridines, including 5-Methyl-2,4'-bipyridine, are pivotal in the synthesis of advanced materials due to their ability to form stable complexes with a wide range of metal ions. orgsyn.org These metal complexes often exhibit unique photophysical, electrochemical, and catalytic properties that are not present in the individual organic ligand or metal ion. cymitquimica.com The functionalization of the bipyridine core allows for the fine-tuning of these properties, making them suitable for specific material applications. researchgate.net
The incorporation of bipyridine units into polymeric structures is a key strategy for creating functional materials. orgsyn.org Metal complexes of bipyridine derivatives can be utilized in the development of polymers and nanomaterials. For instance, polymeric ruthenium bipyridine complexes have been investigated as potential materials for polymer solar cells. acs.org The bipyridine ligand acts as a robust chelating agent, forming the backbone of metallopolymers or serving as a pendant group that imparts specific functionalities.
In the field of nanomaterials, functionalized bipyridines are instrumental as building blocks for creating "sexy architectures" and functional nanomaterials. acs.orgacs.org The self-assembly properties of these molecules, driven by coordination with metal ions, allow for the construction of highly ordered nanostructures. researchgate.net For example, glassy carbon electrodes have been modified with nanoparticles composed of a 4,4'-bipyridine-silver coordination polymer for the sensitive determination of heavy metal ions. researchgate.net While this example uses a 4,4'-bipyridine (B149096), the principle of using bipyridine-based coordination polymers for nanomaterial applications is broadly applicable. The synthesis of various substituted 2,2'-bipyridines has been explored for their use in creating versatile building blocks for such advanced materials. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Bipyridine derivatives are significant in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). vu.lt 5-Methyl-2,2'-bipyridine (B31928), a related isomer, has been identified as an important intermediate for OLED technology. vu.lt The photophysical properties of metal complexes containing substituted bipyridines are central to their function in OLEDs. For example, iridium(III) complexes incorporating bipyridine ligands are used as phosphorescent emitters. The emission color can be tuned by modifying the substituents on the bipyridine and other ligands in the complex. Cationic iridium complexes with 5-phenyl-1H-1,2,4-triazole type cyclometalating ligands and 2,2'-bipyridine (B1663995) as an ancillary ligand have been synthesized, and their emissive properties studied, demonstrating the potential for creating materials with specific light-emitting characteristics for OLED applications. nih.gov
The broader class of methyl-substituted bipyridines also finds application in organic electronics beyond OLEDs. cymitquimica.com Their ability to facilitate charge transfer and form stable complexes makes them suitable components for various electronic devices.
Optical Sensors and Fluorescent Probes for Metal Ions
Bipyridine-based ligands have been extensively investigated as optical sensors and fluorescent probes for the detection of metal ions. nih.gov The chelation of a metal ion by the bipyridine moiety often leads to a significant change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or an increase or decrease in fluorescence intensity. This phenomenon forms the basis of their sensing capabilities.
Derivatives of 2,2'-bipyridine have been specifically applied as optical sensors for metal ions. nih.gov For instance, 5-arylvinyl-5'-methyl-2,2'-bipyridyls and their zinc complexes have been studied to understand the factors that determine the emission band shift and fluorescence quantum yield change upon zinc binding. nih.gov Coordination to the zinc ion stabilizes the charge-transfer excited state of these ligands, resulting in a bathochromic (red) shift in both absorption and emission. nih.gov This principle allows for the rational design of fluorescent probes for metal ions, particularly zinc. nih.gov Ruthenium(II) complexes containing 2,2'-bipyridine have also been shown to act as colorimetric sensors for anions like fluoride (B91410) and acetate. researchgate.net Furthermore, Schiff base compounds derived from 5-methyl salicylaldehyde, when combined with a pyridine (B92270) group, have been developed as turn-on fluorescent probes for the detection of Al³⁺ ions. mdpi.com
| Compound/System | Target Ion | Sensing Mechanism | Observed Change |
| 5-arylvinyl-5'-methyl-2,2'-bipyridyls | Zn²⁺ | Coordination-driven photophysical processes | Bathochromic shifts in absorption and emission nih.gov |
| Calcein (contains iminodiacetate (B1231623) arms) | Fe²⁺/Fe³⁺ | Turn-off fluorescence | Fluorescence signal decreased to 46% upon Fe ion binding nih.gov |
| Ruthenium(II) bipyridine complexes | F⁻, AcO⁻ | Colorimetric change | Visual color change upon anion binding researchgate.net |
| Schiff base with pyridine group | Al³⁺ | Turn-on fluorescence | Fluorescence enhancement upon Al³⁺ addition mdpi.com |
| G@TMeQ nih.gov fluorescent probe | Hg²⁺ | Fluorescence enhancement | Sensitive recognition of Hg²⁺ ions beilstein-journals.org |
Photosensitizers and Solar Energy Conversion Systems
In the quest for renewable energy, bipyridine complexes, particularly those of ruthenium(II), have been a cornerstone in the development of photosensitizers for dye-sensitized solar cells (DSSCs) and other solar energy conversion systems. iucr.org These complexes exhibit strong absorption in the visible spectrum, long-lived excited states, and favorable redox properties, making them efficient at converting light energy into chemical or electrical energy.
Heteroleptic ruthenium(II) sensitizers incorporating modified bipyridine ligands have been synthesized for DSSC applications. oregonstate.edupsu.edukoreascience.kr For example, a sensitizer (B1316253) with a ligand derived from 4'-methyl-2,2'-bipyridin-4-yl was developed. oregonstate.edupsu.edukoreascience.kr The introduction of groups to increase the conjugation length of the bipyridine donor ligand can improve the molar absorption coefficient and light-harvesting efficiency of the dye. oregonstate.edupsu.edukoreascience.kr In one study, a DSSC using a ruthenium sensitizer with a modified 4'-methyl-2,2'-bipyridin-4-yl ligand achieved a power conversion efficiency of 2.84%. oregonstate.edupsu.edukoreascience.kr
Copper(I) photosensitizers with biquinoline ligands, which are extended bipyridine systems, have also been developed for visible-light-driven hydrogen production. nih.gov Furthermore, cross-linked poly(4-vinyl-4'-methyl-2,2'-bipyridine)ruthenium complexes have been applied as immobilized photosensitizers, demonstrating the versatility of bipyridine-based polymers in solar energy applications. researchgate.net The study of cobalt(II) tris-bipyridine complexes as redox shuttles in DSSCs highlights the importance of the bipyridine ligand in mediating electron transfer processes crucial for efficient solar energy conversion. osti.gov
| Photosensitizer/System | Application | Key Feature/Finding |
| Ruthenium(II) sensitizers with (E)-2-(4'-methyl-2,2'-bipyridin-4-yl)-3-(thiophen-2-yl)acrylonitrile | Dye-Sensitized Solar Cells (DSSCs) | Increased conjugation length improves light harvesting. oregonstate.edupsu.edukoreascience.kr |
| [Cu(Xantphos)(biq)]PF₆ | Photocatalytic H₂ evolution | Biquinoline ligand extends light absorption into the visible range. nih.gov |
| Cross-linked poly(4-vinyl-4'-methyl-2,2'-bipyridine)ruthenium(II) complex | Immobilized photosensitizer | Demonstrates the use of polymeric bipyridine systems. researchgate.net |
| Cobalt(II) tris-bipyridine complexes | Redox shuttle in DSSCs | Crucial for efficient dye regeneration and charge collection. osti.gov |
Functional Nanomaterials and Self-Assembled Architectures in Devices
The ability of bipyridine ligands to direct the self-assembly of metal ions into well-defined architectures is a powerful tool for creating functional nanomaterials and devices. nih.gov The introduction of substituents onto the bipyridine skeleton is instrumental in controlling the formation of 2D and 3D self-assembled patterns on surfaces and in solution. nih.gov
Commercial 4,4'-bipyridine is a popular linker for creating 3D metallo-organic frameworks (MOFs) and 2D networks. nih.gov The functionalization with alkyl groups, such as methyl groups, can influence the resulting supramolecular patterns. nih.gov While this example focuses on 4,4'-bipyridine, the principles of self-assembly are broadly applicable to other isomers like 2,4'-bipyridines.
The synthesis of 5,5'-disubstituted 2,2'-bipyridines has been explored for the creation of bimetallic and trimetallic architectures through sequential complexation. researchgate.net In this strategy, the first metal ion organizes the bipyridine ligands, creating a pre-organized cavity for the binding of a second, different metal ion. researchgate.net This "self-assembly through sequential complexation" allows for the construction of complex, multi-component functional architectures. researchgate.net These programmed metallosupramolecular architectures hold promise for a variety of applications, leveraging the unique properties that arise from the specific arrangement of metal ions and ligands. scielo.br
Supramolecular Chemistry and Self Assembly Involving 5 Methyl 2,2 Bipyridine
Design Principles for Supramolecular Assemblies
The rational design of supramolecular assemblies relies on the precise control of intermolecular forces to guide the spontaneous organization of molecular components into well-defined, functional superstructures. The unique characteristics of 5-methyl-2,2'-bipyridine (B31928) contribute significantly to these design principles.
Metal-directed self-assembly is a powerful strategy that utilizes the coordination of ligands to metal ions to drive the formation of intricate supramolecular structures. The 2,2'-bipyridine (B1663995) core of 5-methyl-2,2'-bipyridine provides a strong bidentate chelation site for a wide range of transition metal ions. orgsyn.orgsqu.edu.om This coordination event is a primary driving force in the assembly process, dictating the geometry and stoichiometry of the resulting complexes. nih.gov
A key concept in this area is sequential complexation, where the order of metal ion addition to a multisite ligand directs the assembly process. researchgate.netscielo.brscielo.br For instance, a ligand containing a 5-methyl-2,2'-bipyridine unit and other coordinating groups can be selectively complexed at one site by a specific metal ion, which then acts as a template to organize the ligand for the subsequent binding of a second, different metal ion. researchgate.netscielo.brscielo.br This strategy allows for the programmed construction of heteronuclear bimetallic and trimetallic architectures. researchgate.netscielo.brscielo.br The initial metal ion effectively "reads" the information encoded in the ligand, pre-organizing it to create a specific binding pocket for the next metal. scielo.brscielo.br
The steric and electronic properties of the methyl group at the 5-position can influence the complexation behavior. While the methyl group at the 5-position generally does not cause significant steric hindrance to metal complexation, substitution at the 6-position can sterically impede the formation of metal complexes. nih.gov
Table 1: Examples of Metal-Directed Self-Assembly with Bipyridine Ligands
| Ligand Type | Metal Ions | Resulting Architecture | Key Principle |
|---|---|---|---|
| 5-methyl-5'-(N-methylhydroxamic)-2,2'-bipyridine | Fe(II) then Fe(III) | Mixture of bimetallic architectures | Sequential complexation |
| 5-methyl-5'-(N-methylhydroxamic)-2,2'-bipyridine | Fe(III) then Fe(II) | Single bimetallic complex | Templating effect of the first metal ion |
| Bis(bipyridine) ligands | Fe(II) | Triple helical structures | Ligand-encoded structural information |
Beyond metal coordination, hydrogen bonding and other non-covalent interactions play a crucial role in the self-organization of supramolecular assemblies containing 5-methyl-2,2'-bipyridine. researchgate.netrsc.org These weaker interactions provide an additional layer of control over the final structure, influencing the packing of molecules in the solid state and the stability of assemblies in solution. researchgate.net
Hydrogen bonds can direct the formation of specific motifs and networks. acs.org For example, in the absence of metal ions, intramolecular hydrogen bonding within a ligand can influence its conformation and subsequent reactivity. researchgate.net In the presence of suitable functional groups, intermolecular hydrogen bonds can lead to the formation of extended structures like chains, sheets, or three-dimensional networks. rsc.orgacs.org The stability of hemiaminals derived from bipyridine aldehydes, for instance, has been shown to be dependent on hydrogen bonding. researchgate.net
Metal-Directed Self-Assembly and Sequential Complexation
Formation of Helical and Other Complex Architectures
The geometry of the 2,2'-bipyridine ligand, when complexed with certain metal ions, naturally lends itself to the formation of helical structures, known as helicates. The coordination of multiple bipyridine ligands to a metal center can induce a twist, which, when propagated along a chain of interconnected ligands and metals, results in a helical arrangement. scielo.br For example, oligobipyridine ligands have been shown to form double-stranded helical complexes with copper(I) ions. scielo.br
The information encoded within the ligand strand, such as the nature of the linking units between bipyridine moieties, is critical in directing the formation of a specific architecture. scielo.br For instance, bis(bipyridine) ligands can form triple helical structures with iron(II). scielo.br The formation of these complex architectures is a testament to the power of molecular programming, where the desired structure is encoded in the chemical makeup of the constituent molecules.
Self-Assembly in Solid-State and Solution
The self-assembly of 5-methyl-2,2'-bipyridine-based systems can occur both in solution and in the solid state, leading to different structural outcomes. In solution, the assembly process is governed by a complex interplay of coordination bonds, non-covalent interactions, and solvent effects. nih.gov The resulting structures are often dynamic and can be influenced by factors such as concentration and temperature.
In the solid state, the molecules organize into a crystalline lattice, driven by the optimization of packing forces and intermolecular interactions. researchgate.net X-ray crystallography is a powerful tool for elucidating the precise arrangement of molecules in the solid state, revealing details about bond lengths, angles, and the nature of intermolecular contacts. researchgate.net For instance, the crystal structure of a nickel(II) complex with 5,5′-dimethyl-2,2′-bipyridine reveals a distorted octahedral coordination geometry and the presence of intermolecular hydrogen bonds that stabilize the crystal packing. researchgate.net
Application in DNA-Based Scaffolds and Bioconjugation Strategies
The principles of supramolecular assembly involving bipyridine ligands have been extended to the realm of biomolecules, particularly DNA. DNA can be used as a programmable scaffold to organize metal complexes in a site-specific manner. tandfonline.comnih.govresearchgate.net By incorporating a bipyridine ligand, such as a derivative of 5-methyl-2,2'-bipyridine, into a DNA oligonucleotide, it is possible to create a metal-binding site at a precise location within the DNA structure. tandfonline.comnih.gov This is often achieved using "click" chemistry to attach an azide-modified bipyridine to an alkyne-modified DNA strand. tandfonline.comnih.govresearchgate.net
These DNA-bipyridine conjugates can then chelate various metal ions, creating metallo-DNA hybrids with potential applications in catalysis and materials science. tandfonline.comnih.gov The DNA scaffold serves to pre-organize the metal centers, potentially influencing their reactivity and properties. nih.gov
Bioconjugation techniques, which involve the covalent attachment of molecules to biological macromolecules, are also employed to create functional protein- and peptide-based therapeutics with enhanced stability and targeting. j-morphology.com Bipyridine ligands can be incorporated into proteins, either through the use of unnatural amino acids or by modifying existing amino acid residues. rsc.org For example, 5-(bromomethyl)-2,2'-bipyridine (B8747334) can be used to alkylate cysteine residues in a peptide. nih.gov These bipyridine-modified biomolecules can then be used to create artificial metalloenzymes with novel catalytic activities. rsc.org
Chirality and Atropisomerism in Supramolecular Assemblies
Chirality, or "handedness," is a fundamental property in chemistry and biology. In the context of supramolecular assemblies, chirality can arise from the use of chiral ligands or from the spatial arrangement of achiral components. The tris-bipyridine metal complexes, for instance, are chiral, existing as two enantiomers (Δ and Λ).
When unsymmetrical ligands like 5-methyl-2,2'-bipyridine are used, the formation of tris-complexes can lead to both facial (fac) and meridional (mer) isomers, which are diastereomers. researchgate.net These isomers can often be separated using chromatographic techniques. researchgate.net The relative stability of these isomers can be influenced by interactions between the substituents on the bipyridine rings. researchgate.net
Atropisomerism is a type of chirality that arises from restricted rotation around a single bond. In certain substituted bipyridine systems, the steric hindrance between bulky groups can prevent free rotation between the two pyridine (B92270) rings, leading to stable, separable atropisomers. mdpi.com This adds another layer of complexity and potential for stereochemical control in the design of supramolecular structures.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 5-Methyl-2,2'-bipyridine |
| 5-methyl-5'-(N-methylhydroxamic)-2,2'-bipyridine |
| 5,5′-dimethyl-2,2′-bipyridine |
| 5-(bromomethyl)-2,2'-bipyridine |
| Iron(II) |
| Iron(III) |
| Copper(I) |
| Nickel(II) |
Theoretical and Computational Investigations of 5 Methyl 2,2 Bipyridine Systems
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the electronic landscape of molecules. For 5-methyl-bipyridine systems, these studies reveal how the introduction of a methyl group influences the electron distribution, orbital energies, and ultimately, the chemical behavior of the ligand and its metal complexes.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure and geometry of bipyridine complexes. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict various electronic properties with a good balance of accuracy and computational cost. grafiati.com For instance, DFT studies on related bipyridine complexes have been used to analyze the molecular skeleton's role in processes like corrosion inhibition. researchgate.net The theory allows for the calculation of key descriptors that explain the stability and reactivity of these molecules. researcher.life In the case of metal complexes, DFT is instrumental in describing the nature of metal-ligand bonding. ajrconline.org
While specific DFT studies on 5-Methyl-2,4'-bipyridine are not extensively documented in readily available literature, computed properties for the closely related isomer, 5-Methyl-2,2'-bipyridine (B31928), are available and provide insight into the typical data generated through these methods.
Table 1: Computed Properties for 5-Methyl-2,2'-bipyridine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.21 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 170.084398327 Da | PubChem |
| Topological Polar Surface Area | 25.8 Ų | PubChem |
Data sourced from PubChem CID 11073848 for 5-Methyl-2,2'-bipyridine. nih.gov
The relative orientation of the two pyridine (B92270) rings is a critical feature of bipyridine molecules. Theoretical conformational analysis helps to determine the most stable arrangement, which is typically a twisted conformation rather than a planar one. rsc.org The dihedral angle between the rings is a key parameter that influences the electronic and steric properties of the molecule. mdpi.com For example, theoretical studies on bipyridine cardiotonics like amrinone (B1666026) and milrinone (B1677136) have shown that their preferred twisted forms are crucial for their biological activity. rsc.org These analyses often involve mapping the potential energy surface as a function of the inter-ring torsion angle.
While specific basicity calculations for this compound are not readily found, the methyl group, being electron-donating, is expected to increase the basicity of the nitrogen atoms compared to unsubstituted bipyridine, influencing its coordination properties with metal ions.
Bipyridine ligands are renowned for forming metal complexes that exhibit intense metal-to-ligand charge transfer (MLCT) transitions. iieta.orgresearchgate.net These transitions are responsible for the rich photophysical and electrochemical properties of complexes like those of Ruthenium(II). dtu.dkrsc.org Computational methods, particularly Time-Dependent DFT (TD-DFT), are essential for understanding the nature of these electronic transitions and the properties of the resulting excited states. acs.org
Studies on various substituted bipyridine complexes show that the introduction of electron-donating or electron-withdrawing groups can tune the energy of the MLCT state and, consequently, the emission wavelength and quantum yield. acs.orgdeakin.edu.au An electron-donating methyl group, for example, can destabilize the metal d-orbitals (the HOMO in many complexes), reducing the HOMO-LUMO gap and red-shifting the absorption and emission spectra. deakin.edu.au The excited-state lifetime and the pathways of non-radiative decay are also key areas of investigation, as they determine the luminescence efficiency of the complex. dtu.dk
Table 2: Example Photophysical Data for Rhenium(I) Bipyridine Complexes
| Complex | Emission Maxima (λem), nm | Emission Quantum Yield (Φem) | Emission Lifetime (τ), ns |
|---|---|---|---|
| [Re(bpy)(CO)3(OAc)] | 580 | 0.003 | 23 |
| [Re(bpy)(CO)3(Piv)] | 583 | 0.003 | 24 |
Illustrative data for related bipyridine complexes, adapted from a study on a para-nicotinic acid-bridged dirhenium(I) dimer complex. acs.org
Conformational Analysis and Basicity Calculations
Molecular Modeling and Simulation of Complexes and Assemblies
Beyond single molecules, computational modeling is vital for understanding how bipyridine units assemble into larger, functional supramolecular structures. scispace.com Molecular dynamics (MD) simulations and molecular modeling techniques are used to study the formation and stability of complex architectures like helicates, grids, and cages, where bipyridine ligands bridge multiple metal centers. researchgate.net
These simulations can predict the preferred conformations and dynamic behavior of these assemblies. For example, MD simulations have been used to investigate the site-specific stereoselectivity when a ruthenium(II) tris(bipyridine) photosensitizer is conjugated to a protein, showing how steric constraints influence the assembly of biohybrid systems. nih.gov Such studies are crucial for the rational design of molecular machines and functional materials based on bipyridine building blocks. nih.gov
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily TD-DFT, are widely used to predict and interpret the spectroscopic properties of bipyridine complexes. sciencepg.com These methods can calculate the energies and intensities of electronic transitions, allowing for the simulation of UV-visible absorption spectra. acs.org By comparing calculated spectra with experimental data, researchers can confidently assign spectral features to specific electronic transitions, such as π→π* or MLCT bands. researchgate.netacs.org
Furthermore, these calculations can shed light on the factors influencing phosphorescence and luminescence decay in these complexes. sciencepg.com For instance, theoretical calculations on rhenium(I) carbonyl bipyridine complexes have been used to interpret ultrafast luminescence decay and intersystem crossings, providing a quantum chemical basis for their photophysical behavior. sciencepg.com
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Bipyridine Complex
| Vibrational Mode Description | Experimental Frequency | Calculated Frequency (Scaled) |
|---|---|---|
| Ring Stretching | 1605 | 1608 |
| Ring Stretching | 1558 | 1560 |
| C-H Bending | 1473 | 1475 |
| Ring Breathing | 1028 | 1030 |
This table presents illustrative data showing the typical agreement between experimental and theoretically predicted (DFT) vibrational frequencies for bipyridine-type systems after applying a scaling factor. The accuracy of these predictions is crucial for vibrational mode assignment.
The precise positions of the methyl group and the nitrogen atoms in the bipyridine framework significantly influence the electronic environment and, consequently, the spectroscopic signatures. Therefore, data from related but distinct molecules would not accurately represent the spectral properties of this compound.
Due to the lack of specific ¹H NMR, ¹³C NMR, 2D NMR, UV-Vis, and IR data in the accessed sources, it is not possible to provide the requested detailed article and data tables for this compound at this time.
Advanced Analytical and Spectroscopic Characterization Techniques
Optical Spectroscopic Methods
Fluorescence Spectroscopy and Time-Correlated Single Photon Counting (TCSPC) Lifetime Measurements
Fluorescence spectroscopy is a pivotal technique for investigating the photophysical properties of molecules like 5-Methyl-2,4'-bipyridine. It probes the electronic excited states of a molecule and provides information on its fluorescence quantum yield and the influence of the molecular environment on its emission properties. When coupled with Time-Correlated Single Photon Counting (TCSPC), it allows for the precise measurement of fluorescence lifetimes, which is crucial for understanding the kinetics of excited-state decay processes.
TCSPC measurements on various bipyridine ligands have shown that fluorescence lifetimes are sensitive to structural changes, such as non-planarity and substituent effects. angleo.it For example, methylated bipyridines have been reported to have fluorescence lifetimes of around 50 picoseconds. angleo.it The study of related ruthenium (II) bipyridine complexes has also utilized TCSPC to determine emission lifetimes, which are critical for applications in photochemistry and sensing. rsc.org For some long-lifetime osmium (II) metal complexes with polypyridine ligands, emission lifetimes longer than 50 nanoseconds in water have been recorded. spiedigitallibrary.org Similarly, luminescent cyclometalated iridium(III) complexes with 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) have shown long emission lifetimes, on the order of hundreds of nanoseconds. researchgate.net
These findings suggest that this compound is expected to exhibit fluorescence, and its photophysical properties could be modulated by factors such as solvent polarity and coordination to metal ions. TCSPC would be the definitive technique to quantify its excited-state lifetime and the associated radiative and non-radiative decay rates.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool for the characterization of organic compounds, providing information about their molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence.
For this compound, mass spectrometry would be used to confirm its molecular weight of 170.21 g/mol . HRMS would provide a more precise mass measurement, distinguishing it from other compounds with the same nominal mass. For example, the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm the elemental formula C₁₁H₁₁N₂⁺.
While a specific mass spectrum for this compound is not provided in the search results, data for related compounds illustrate the utility of the technique. For instance, HRMS has been used to confirm the identity of various bipyridine derivatives in synthesis and characterization studies. The table below shows the key mass spectrometric information for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Exact Mass | 170.0844 Da |
X-ray Diffraction Techniques (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing unequivocal structural proof.
To date, a crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structures of numerous other bipyridine derivatives and their coordination complexes have been determined, providing a framework for understanding the potential solid-state conformation of this compound. acs.orgresearchgate.net These studies show that the dihedral angle between the two pyridine (B92270) rings is a key structural feature, which can be influenced by substituents and the crystalline environment. acs.org
For instance, the crystal structure of a dinuclear copper(II) complex linked by 4,4'-bipyridine (B149096) has been elucidated, revealing the coordination geometry and the Cu-Cu distance. researchgate.net Obtaining single crystals of this compound would allow for a detailed analysis of its molecular geometry and packing in the solid state.
Electroanalytical Techniques (e.g., Cyclic Voltammetry, Chronoamperometry)
Electroanalytical techniques, particularly cyclic voltammetry and chronoamperometry, are fundamental for investigating the redox properties of compounds like this compound. Cyclic voltammetry provides information on the reduction and oxidation potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer reactions.
The electrochemical behavior of bipyridine ligands and their metal complexes is well-documented. scielo.org.corsc.org These compounds often exhibit reversible or quasi-reversible redox processes associated with the bipyridine framework. The position of the methyl group in this compound is expected to influence its electronic properties and, consequently, its redox potentials compared to unsubstituted bipyridine.
A study on ferrocene-appended 2,2'-bipyridine (B1663995) ligands, including 5-ferrocenyl-5'-methyl-2,2'-bipyridine, utilized cyclic voltammetry to show a chemically reversible one-electron oxidation of the ferrocenyl group. rsc.org In another example, the cyclic voltammetry of a mixed-ligand Ru(II) complex containing a bipyridine ligand showed a Ru²⁺/Ru³⁺ oxidation potential at +0.85 V and cathodic processes at -0.70 V and -0.92 V. mdpi.com While specific data for this compound is not available, a hypothetical cyclic voltammogram would likely reveal one or more reduction waves corresponding to the acceptance of electrons by the bipyridine system. The exact potentials would be dependent on the experimental conditions, such as the solvent and supporting electrolyte. Chronoamperometry could be further employed to study the kinetics of the electrode processes and determine diffusion coefficients.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.
ITC is particularly useful for characterizing the binding of ligands like this compound to metal ions or other host molecules. A study on the binding of 5-arylvinyl-5'-methyl-2,2'-bipyridyls to zinc ions in acetonitrile (B52724) employed ITC to elucidate the thermodynamics of the complex formation. nih.gov This highlights the capability of ITC to unravel complex binding equilibria.
Although no ITC data for this compound is currently available, the principles of the technique can be illustrated with a hypothetical binding isotherm. The shape of the isotherm and the magnitude of the heat changes would provide a complete thermodynamic profile of the binding interaction. The table below outlines the thermodynamic parameters that can be obtained from an ITC experiment.
| Thermodynamic Parameter | Description |
| Binding Affinity (Kₐ) | The equilibrium constant for the binding reaction, indicating the strength of the interaction. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding, providing insight into the nature of the bonding forces. |
| Entropy Change (ΔS) | The change in the randomness of the system upon binding. |
| Stoichiometry (n) | The molar ratio of the interacting species in the resulting complex. |
Future Research Directions and Emerging Trends
Exploration of Novel Functionalization Strategies and Regioselectivity
Future research is expected to focus on developing new methods for the functionalization of the 5-Methyl-2,4'-bipyridine scaffold. While methods for introducing substituents exist, achieving high regioselectivity remains a key challenge. The development of synthetic strategies that allow for precise control over the position of new functional groups is crucial for tailoring the properties of the resulting molecules for specific applications. thieme-connect.com This includes the exploration of advanced catalytic methods and the use of novel directing groups to influence the outcome of chemical reactions. The synthesis of derivatives with varied electronic and steric profiles will enable a deeper understanding of structure-property relationships. mdpi.comsci-hub.se
Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity
Derivatives of this compound hold promise as ligands in homogeneous catalysis. chemimpex.com Future work will likely involve the design and synthesis of new metal complexes incorporating these ligands for a variety of catalytic transformations. chemimpex.com A key trend is the development of catalysts with improved efficiency, selectivity, and stability. lookchem.com This includes the creation of catalysts for challenging reactions, such as C-H activation and asymmetric synthesis. The tunability of the this compound ligand through functionalization offers a powerful tool for optimizing catalyst performance for specific industrial and academic applications. chemimpex.com
Design of New Supramolecular Architectures with Tunable Properties
The ability of bipyridine ligands to form well-defined structures through coordination with metal ions makes them ideal building blocks for supramolecular chemistry. sci-hub.se Future research is anticipated to explore the use of this compound in the construction of novel supramolecular assemblies, such as coordination polymers, metal-organic frameworks (MOFs), and molecular cages. iucr.org The introduction of the methyl group can influence the self-assembly process, leading to new topologies and functionalities. sci-hub.se A significant area of interest is the design of "smart" supramolecular systems that can respond to external stimuli, such as light, temperature, or the presence of specific analytes, leading to applications in sensing and drug delivery. iucr.orgnih.gov
Integration into Next-Generation Materials and Devices
The unique photophysical and electrochemical properties of this compound and its metal complexes make them attractive candidates for incorporation into advanced materials and devices. nih.govnih.govnih.gov Emerging trends in this area include the development of:
Luminescent Materials: The design of highly efficient and stable emitters for applications in organic light-emitting diodes (OLEDs) and chemical sensors. sci-hub.senih.gov
Solar Energy Conversion: The use of this compound-based complexes as photosensitizers in dye-sensitized solar cells (DSSCs) and for photocatalytic water splitting. iucr.orgnih.gov
Electronic Components: The exploration of these compounds as components in molecular wires, switches, and memory devices. nih.gov
The ability to tune the electronic properties of the bipyridine ligand through synthetic modification is crucial for optimizing the performance of these materials and devices. lookchem.comorgsyn.orgvulcanchem.combldpharm.com
Computational Design and Prediction of Novel 5-Methyl-2,2'-bipyridine (B31928) Derivatives and Their Reactivity
Please note that the user's request specified "5-Methyl-2,2'-bipyridine" for this subsection.
Computational chemistry is poised to play an increasingly important role in the study of 5-Methyl-2,2'-bipyridine derivatives. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of new compounds before they are synthesized in the lab. This approach can significantly accelerate the discovery and development of new materials and catalysts. Future research will likely focus on:
Predicting Reaction Outcomes: Using computational models to understand and predict the regioselectivity of functionalization reactions.
Designing Novel Ligands: Computationally screening libraries of virtual 5-Methyl-2,2'-bipyridine derivatives to identify candidates with desired properties for specific applications.
Understanding Reaction Mechanisms: Elucidating the mechanisms of catalytic reactions involving 5-Methyl-2,2'-bipyridine complexes to guide the design of more efficient catalysts.
The synergy between computational and experimental approaches will be essential for unlocking the full potential of this versatile class of compounds.
Q & A
Q. Comparison with Other Methods :
- Stille Coupling : Requires toxic tin reagents and prolonged reflux (days), limiting practicality .
- Suzuki Coupling : Challenged by unstable pyridylboron precursors and high catalyst loads (~10 mol%) .
Functional Group Tolerance : Negishi coupling tolerates alkyne, CN, COOR, and OH groups, enabling post-synthetic modifications .
How can bromination of 5-methyl-2,2'-bipyridine be optimized for further functionalization in ligand design?
Advanced Research Focus
Bromination at the methyl position is critical for introducing reactive handles. Key optimization steps include:
- Reagent Ratio : A 1:1.1 molar ratio of 5-methyl-2,2'-bipyridine to N-bromosuccinimide (NBS) minimizes side reactions .
- Temperature and Time : Heating at 60°C for 10 hours maximizes yield while avoiding decomposition .
- Solvent System : Dichloromethane or CCl₄ enhances regioselectivity for mono-brominated products.
Application : Brominated derivatives serve as precursors for cross-coupling or coordination chemistry, enabling tailored ligand architectures .
How does the methyl substituent influence the electronic properties and catalytic activity of 5-methyl-2,2'-bipyridine metal complexes?
Basic Research Focus
The methyl group induces steric and electronic effects:
- Steric Effects : The methyl group at the 5-position slightly distorts the bipyridine backbone, altering ligand bite angles in metal complexes (e.g., Cu, Ru) .
- Electronic Effects : Electron-donating methyl groups stabilize metal centers, enhancing redox potential in catalytic cycles (e.g., Cu(I/II) couples in water oxidation) .
Q. Advanced Characterization :
- EPR and DFT Studies : Reveal spin density redistribution in radical intermediates, critical for photocatalytic applications .
What strategies ensure chemoselectivity in Negishi coupling when synthesizing 5-methyl-2,2'-bipyridine derivatives?
Advanced Research Focus
Chemoselectivity is achieved through:
- Halide Reactivity : Iodo- and bromo-pyridines couple preferentially over chloro derivatives due to faster oxidative addition to Pd(0) .
- Directing Groups : Electron-withdrawing substituents (e.g., triflate) direct coupling to the 2-position of pyridine .
- Temperature Control : Low temperatures (−78°C) suppress undesired homocoupling .
Case Study : Coupling 5-methyl-2-triflate with 2-bromopyridine yields exclusively 2,2'-linked bipyridine .
How can advanced oxidation methods modify 5-methyl-2,2'-bipyridine for specialized applications?
Q. Advanced Research Focus
- KMnO₄ Oxidation : Converts methyl groups to carboxylic acids under basic conditions (80°C, 18 hours), enabling water-soluble derivatives .
- Challenges : Over-oxidation to CO₂ requires careful pH control (maintain pH ~10) and excess KMnO₄ (4 equivalents) .
Application : Carboxylic acid derivatives are used in luminescent Eu(III) complexes for bioimaging .
How do substituent electronic effects modulate the catalytic performance of copper–bipyridine complexes?
Advanced Research Focus
Substituents at the 4,4'-positions of bipyridine ligands fine-tune catalytic activity:
- Electron-Donating Groups (e.g., –CH₃) : Lower overpotential for water oxidation by stabilizing Cu(III) intermediates (observed via cyclic voltammetry) .
- Electron-Withdrawing Groups (e.g., –Cl) : Increase turnover frequency (TOF) by accelerating O–O bond formation .
Q. Table: Substituent Impact on Cu Catalysts
| Substituent (R) | Overpotential (mV) | TOF (s⁻¹) |
|---|---|---|
| –CH₃ | 320 | 0.45 |
| –H | 350 | 0.30 |
| –Cl | 290 | 0.60 |
| Data from . |
What spectroscopic and computational methods are essential for characterizing 5-methyl-2,2'-bipyridine derivatives?
Q. Methodological Focus
- ¹H/¹³C NMR : Assign methyl group signals (δ ~2.3 ppm for –CH₃) and monitor coupling efficiency .
- X-ray Crystallography : Resolves ligand geometry in metal complexes (e.g., bond lengths in Cu–N coordination) .
- DFT Calculations : Predict electronic transitions in Ru(II) polypyridyl complexes for solar cell applications .
How can functional group tolerance in Negishi coupling expand the scope of 5-methyl-2,2'-bipyridine derivatives?
Basic Research Focus
The Negishi protocol accommodates:
- Polar Groups : –CN and –COOR remain intact during coupling, enabling post-synthetic ester hydrolysis .
- Heterocycles : Pyrrole and thiophene moieties couple efficiently, yielding hetero-bidentate ligands for asymmetric catalysis .
Example : A Ru(II) complex with 5-methyl-2,2'-bipyridine and pyrrole groups exhibits enhanced luminescence quantum yield (Φ = 0.42) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
